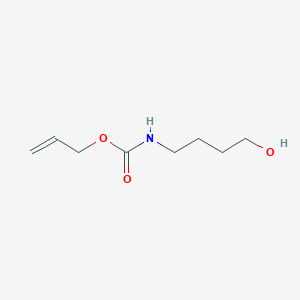

Prop-2-enyl N-(4-hydroxybutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl N-(4-hydroxybutyl)carbamate, also known as PHBC, is a widely used compound in various fields of scientific research. It is a widely used synthetic compound that has a variety of applications in the fields of biochemistry and physiology. PHBC is a widely studied compound due to its unique properties and its ability to act as a catalyst in a variety of biochemical and physiological processes.

Scientific Research Applications

Metabolic Pathways and Excretion

Prop-2-enyl N-(4-hydroxybutyl)carbamate is extensively metabolized in humans. A study highlighted the metabolism and excretion of a novel neuromodulator, RWJ-333369 (which has a similar carbamate structure), in humans. The major biotransformation pathways included direct O-glucuronidation, hydrolysis of the carbamate ester followed by oxidation, and chiral inversion followed by O-glucuronidation. This extensive metabolism indicates a complex interaction with human metabolic pathways, with the potential for various applications in the modulation of biological processes (Mannens et al., 2007).

Role in Diagnosis and Disease Susceptibility

The compound's structure, similar to other carbamates, may find relevance in medical diagnostics and understanding disease susceptibility. For instance, 6-n-propylthiouracil (PROP), a carbamate, has been used in studies to predict oral health status and diseases like diabetes. The hormonal fingerprint, measured by the length ratio of the index and ring finger, alongside PROP sensitivity, was used to predict children's caries risk susceptibility (Verma, Hegde, & Narayanacharyulu, 2013).

Neurological Effects

Carbamates, due to their inhibitory effects on acetylcholinesterase and neuropathy target esterase, have been linked to neurological conditions such as polyneuropathy. This relationship underscores the importance of carbamates, including Prop-2-enyl N-(4-hydroxybutyl)carbamate, in understanding and potentially managing neurodegenerative diseases (Lotti & Moretto, 2006).

Detoxification and Therapeutic Use

In medical treatment, carbamates have been utilized for their detoxification properties. For example, N-carbamylglutamate was used to enhance ammonia detoxification in a patient with methylmalonic aciduria, highlighting the potential of carbamates in therapeutic interventions and metabolic corrections (Gebhardt et al., 2003).

properties

IUPAC Name |

prop-2-enyl N-(4-hydroxybutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-7-12-8(11)9-5-3-4-6-10/h2,10H,1,3-7H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJDDYINLOZWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405187 |

Source

|

| Record name | Prop-2-enyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl N-(4-hydroxybutyl)carbamate | |

CAS RN |

339994-87-5 |

Source

|

| Record name | Carbamic acid, (4-hydroxybutyl)-, 2-propenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339994-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-enyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.